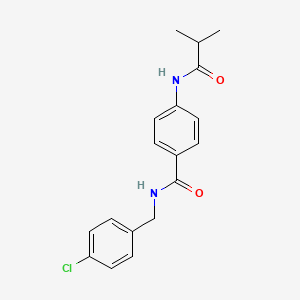![molecular formula C16H18N2O4S B5819500 N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 targets multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 can disrupt tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis, making it a potentially effective treatment for a variety of cancers. However, its effectiveness may be limited by the development of drug resistance, as well as its potential for toxicity and adverse effects.
Orientations Futures
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006, including:
1. Combination therapy: N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may be more effective when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to improve patient selection and treatment outcomes.
3. Development of second-generation inhibitors: Developing new inhibitors that are more selective and less toxic than N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may lead to improved treatment options for cancer patients.
4. Mechanism of resistance: Studying the mechanisms of resistance to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to identify new targets for anti-cancer therapy.
In conclusion, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is a small molecule inhibitor that has shown promise as an anti-cancer agent in the treatment of several types of cancer. Its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis makes it a potentially effective treatment option, although its effectiveness may be limited by drug resistance and adverse effects. Future research directions for N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 include combination therapy, biomarker identification, development of second-generation inhibitors, and studying the mechanisms of resistance.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, starting with the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde to form the corresponding Schiff base. This is then reduced with sodium borohydride to yield the amine intermediate, which is reacted with methylsulfonyl chloride to form the final product.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been studied extensively for its potential as an anti-cancer agent, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promise in the treatment of other types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNSSPNOIHNYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)


